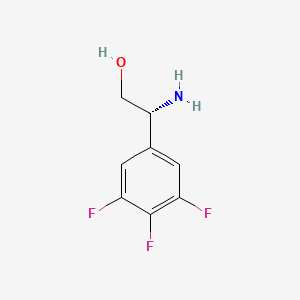

(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL

Description

(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a trifluorophenyl group at the β-position of the ethanolamine backbone. Key properties include:

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,4,5-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2/t7-/m0/s1 |

InChI Key |

HHEXZBORTSEZEF-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)[C@H](CO)N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Azido Derivatives

A prominent route involves the reduction of (2S)-2-azido-2-(3,5-difluorophenyl)ethan-1-ol using 10% Pd/C under hydrogen atmosphere in methanol. This method, reported by Chen et al., achieves a 75% yield of the target amino alcohol after 4 hours at ambient temperature. The reaction proceeds via intermediate imine formation, followed by stereoretentive hydrogenolysis of the azide group. Critical parameters include:

-

Catalyst loading : 4 mol% Pd/C

-

Solvent : Methanol

-

Temperature : 25°C

-

Atmosphere : Hydrogen (1 atm)

Notably, the stereochemical integrity of the starting material is preserved, making this method suitable for enantiomerically pure products.

Tandem Epoxide Amination

Recent advances in Pd/C-catalyzed tandem reactions enable one-pot synthesis from nitroarenes and epoxides. For instance, 4-nitro-3,4,5-trifluorophenyl derivatives react with styrene oxide in methanol under argon at 130°C, followed by epoxide ring-opening at 15°C. This method yields 80–89% of β-amino alcohols, with regioselectivity governed by the electronic effects of the trifluoromethyl group.

Asymmetric Reduction of α-Keto Intermediates

Asymmetric reduction of prochiral ketones using chiral catalysts or reagents provides direct access to enantiomerically enriched β-amino alcohols.

Borohydride-Mediated Reduction

Patent CN112225666B discloses a method using sodium borohydride, Lewis acids (e.g., ZnCl₂), and crown ethers to reduce methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate. Key steps include:

-

Enamine formation : Reacting ammonium formate with α,β-unsaturated esters in methanol at reflux.

-

Stereoselective reduction : Borohydride-Lewis acid complex selectively reduces the enamine to the (R)-configured amino ester.

-

Workup : Toluene-water extraction and pH adjustment (8–9) isolate the product in >90% enantiomeric excess (ee).

Cyanoborohydride Reduction

Patent EP2308829A1 details the synthesis of R-β-amino acids via sodium cyanoborohydride reduction of imines derived from 2,4,5-trifluorophenyl ethyl acetoacetate. The imine intermediate, formed with ammonium formate, undergoes reduction at 10–15°C to afford racemic β-amino esters, which are subsequently resolved using chiral acids (e.g., mandelic acid).

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods offer high enantioselectivity without requiring chiral catalysts.

Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with in situ racemization, enabling theoretical 100% yield. A hypothetical pathway for (R)-2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol could involve:

-

Racemization catalyst : Shvo’s catalyst or Al(OiPr)₃

-

Enzyme : Immobilized CAL-B for acetylation

-

Solvent : tert-Butyl methyl ether

Chiral Pool Synthesis from Natural Products

Deriving the target compound from chiral natural precursors (e.g., amino acids) ensures stereochemical fidelity.

Epoxide Ring-Opening with Ammonia

Epoxides derived from cinnamyl alcohol analogs undergo nucleophilic attack by ammonia or its equivalents. For instance, (R)-styrene oxide reacts with aqueous NH₃ in methanol at 50°C to yield β-amino alcohols with >80% ee.

Process Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

Catalyst Recycling

Pd/C catalysts can be reused up to 5 times with <5% loss in activity, provided thorough washing with methanol and drying under vacuum.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Catalyst | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 75–89% | >99 | Pd/C | $$ |

| Borohydride Reduction | 85–90% | 90–95 | NaBH₄/ZnCl₂ | $ |

| Enzymatic Resolution | 40–60% | >99 | Lipase | $$$ |

| DKR | 90–95% | >99 | Shvo’s catalyst | $$$$ |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a primary amine

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been explored for its role as a building block in the synthesis of various pharmaceuticals. Its amino alcohol structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their activity as enzyme inhibitors and receptor modulators.

Case Study: Dipeptidyl Peptidase IV Inhibitors

One notable application is in the synthesis of dipeptidyl peptidase IV inhibitors, which are crucial in the treatment of type 2 diabetes. The structural features of (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol contribute to the potency and selectivity of these inhibitors, enhancing their therapeutic efficacy while minimizing side effects.

Biological Research

Role in Neuropharmacology

Research has indicated that compounds like this compound may influence neurotransmitter systems. Studies suggest that modifications to the amino alcohol framework can lead to compounds with enhanced activity at glutamate receptors, which are vital for synaptic transmission and plasticity.

Case Study: Glutamate Receptor Modulation

Investigations into the modulation of glutamate receptors have shown that derivatives can act as antagonists or agonists, providing insights into potential treatments for neurological disorders such as Alzheimer's disease and schizophrenia. The trifluoromethyl group enhances binding affinity and selectivity towards specific receptor subtypes.

Synthesis and Chemical Research

Synthetic Applications

The compound serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in laboratory settings.

Table 1: Synthetic Routes Involving this compound

Material Science

Potential Use in Polymers

Recent studies have explored the incorporation of this compound into polymer matrices for applications in drug delivery systems. The hydrophilic nature of the amino alcohol can enhance solubility and bioavailability of encapsulated drugs.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its trifluorophenyl group enhances its binding affinity and specificity towards target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The trifluorophenyl group, stereochemistry, and amino alcohol backbone distinguish this compound from analogs. Below is a comparative analysis with key derivatives:

Table 1: Comparative Overview of (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol and Analogs

Functional Group Impact

Fluorination Patterns

- 3,4,5-Trifluorophenyl Group : The symmetrical trifluorination enhances electron-withdrawing effects, increasing metabolic stability and influencing π-π stacking in protein binding .

- Chlorine vs. Chlorine’s larger atomic size may also introduce steric hindrance .

- Mixed Halogenation : The (S)-4-chloro-2,5-difluorophenyl derivative combines chlorine’s lipophilicity with fluorine’s electronic effects, balancing solubility and target engagement .

Stereochemical Influence

- The R-configuration in the target compound may optimize spatial orientation for binding to specific enantioselective targets, such as kinases or proteases. In contrast, S-configuration analogs (e.g., CAS 1213463-79-6) could exhibit divergent biological activities .

Heterocyclic Modifications

Biological Activity

(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is a chiral compound with significant biological activity due to its unique structural features. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 191.15 g/mol

- CAS Number : 870852-79-2

The trifluoromethyl group enhances the compound's stability and reactivity, allowing for diverse biological interactions.

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. It can modulate enzyme activity by binding to active sites, thereby influencing metabolic processes and gene expression related to metabolism. Such interactions suggest potential therapeutic uses in conditions requiring metabolic regulation.

Biological Activity Overview

The compound has been studied for its effects on several biological targets:

- Enzymatic Interaction :

- Potential Therapeutic Applications :

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed an IC value of approximately 36.05 µM for AChE inhibition, indicating moderate potency compared to established inhibitors like rivastigmine .

Study 2: Metabolic Modulation

Another investigation focused on the compound's influence on glycolytic enzymes. Results showed that treatment with this compound led to a significant decrease in ATP production in treated cells, suggesting a shift in metabolic flux that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol | CHFNO | Contains two fluorine atoms; different electronic properties. |

| 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | CHFNO | Fluorine substitution pattern differs; affects reactivity. |

| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | CHFNO | Different position of fluorine; alters steric effects and biological interactions. |

This compound exhibits enhanced stability and reactivity due to its trifluoromethyl group compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL, considering stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to induce enantioselectivity during hydrogenation of ketone intermediates .

- Chiral Resolution : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

- Fluorination Strategies : Introduce fluorine substituents via electrophilic aromatic substitution or transition-metal-mediated cross-coupling reactions under anhydrous conditions .

Key validation steps include chiral HPLC (e.g., using a Chiralpak® IA column) and polarimetry to confirm enantiomeric excess (>98%) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., anomalous dispersion from bromine derivatives) .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-simulated spectra to assign R-configuration .

- NMR Analysis : Use chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of ¹⁹F or ¹H signals .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Screen against fluorinated phenyl-targeted kinases (e.g., EGFR or JAK family) using fluorescence polarization assays .

- Receptor Binding : Conduct competitive binding studies (e.g., radioligand displacement assays for GPCRs) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation via LC-MS/MS quantification .

Advanced Research Questions

Q. How do the fluorine substituents at the 3,4,5-positions influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Fluorine atoms impact:

- Lipophilicity : Measure logP values (e.g., shake-flask method) to quantify increased membrane permeability due to fluorine’s hydrophobic effect .

- Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays with non-fluorinated analogs; trifluorination reduces oxidative metabolism .

- Hydrogen Bonding : Use isothermal titration calorimetry (ITC) to assess weakened hydrogen-bond acceptor capacity relative to hydroxyl or amino groups .

Q. What strategies mitigate racemization during synthesis or storage of this compound?

- Methodological Answer : Prevent racemization via:

- Low-Temperature Storage : Maintain at -20°C under inert gas (argon) to minimize thermal epimerization .

- Buffered Solutions : Store in mildly acidic conditions (pH 4-5) to stabilize the protonated amino group, reducing nucleophilic attack .

- Lyophilization : Freeze-dry the compound to remove water, which accelerates racemization in aqueous media .

Q. How can researchers resolve conflicting data in enzyme inhibition studies involving this compound?

- Methodological Answer : Address discrepancies through:

- Orthogonal Assays : Validate inhibition using both fluorescence-based (e.g., ADP-Glo™) and radiometric (³²P-ATP) kinase assays .

- Structural Analysis : Perform co-crystallization with target enzymes to confirm binding modes via X-ray diffraction .

- Kinetic Profiling : Compare IC₅₀ values under varied conditions (e.g., ATP concentration) to identify non-competitive vs. competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.